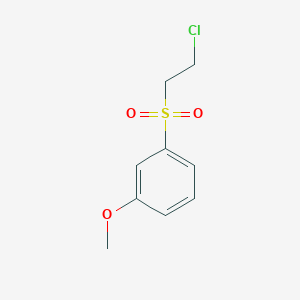

1-(2-クロロエタンスルホニル)-3-メトキシベンゼン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Chloroethanesulfonyl)-3-methoxybenzene is a compound that can be considered as a derivative of methoxybenzene with a chloroethanesulfonyl substituent. This type of compound is relevant in the field of organic chemistry due to its potential use as an intermediate in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of compounds similar to 1-(2-Chloroethanesulfonyl)-3-methoxybenzene often involves multiple steps and the use of catalysts or reagents that can introduce the desired functional groups onto the aromatic ring. For instance, the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid leads to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides, which indicates the potential for catalytic systems to facilitate the introduction of sulfonyl groups onto aromatic compounds .

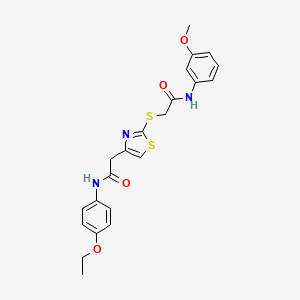

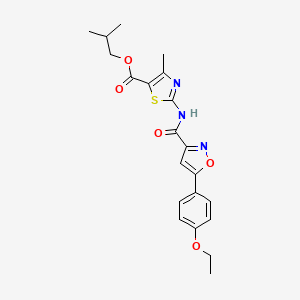

Molecular Structure Analysis

The molecular structure of compounds like 1-(2-Chloroethanesulfonyl)-3-methoxybenzene can be complex, with various substituents affecting the overall geometry and properties of the molecule. For example, the crystal structure of a related compound, N'-(2-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonylhydrazide, reveals the presence of medium-strong hydrogen bonds that are responsible for the formation of co-crystals, suggesting that similar interactions might be present in 1-(2-Chloroethanesulfonyl)-3-methoxybenzene .

Chemical Reactions Analysis

Chemical reactions involving compounds with methoxybenzene and sulfonyl groups can be diverse. N-chloro-N-methoxybenzenesulfonamide, for example, is a reactive chlorinating reagent that can chlorinate a wide range of substrates, including phenols and anisoles, to yield chlorinated products . This demonstrates the reactivity of chlorosulfonyl groups in electrophilic aromatic substitution reactions, which could be relevant for the chemical behavior of 1-(2-Chloroethanesulfonyl)-3-methoxybenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorosulfonyl compounds are influenced by their functional groups. The chlorosulfonyl styrene-divinylbenzene copolymer, for instance, is a highly reactive intermediate that can be obtained through sulfonation and chlorination reactions, with the degree of substitution affecting its reactivity . This suggests that the chlorosulfonyl and methoxy groups in 1-(2-Chloroethanesulfonyl)-3-methoxybenzene would impart specific physical and chemical characteristics, such as solubility and reactivity, which are important for its applications in organic synthesis.

科学的研究の応用

有機合成と化学反応

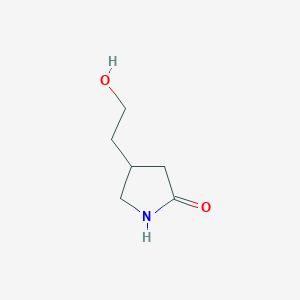

1-(2-クロロエタンスルホニル)-3-メトキシベンゼンは、有機合成において汎用性の高い試薬として役立ちます。研究者は、これをワンポットスルホニル化/分子内チアマイケルプロトコルに用いて、**1,5,2-ジチアゼピン1,1-ジオキシド**を合成しました。 さらに、これはフラン、炭素環式、半環式、または非環式1,3-ジエン部分を含む**ビニルスルホンアミド**の合成にも関与します .

Safety and Hazards

特性

IUPAC Name |

1-(2-chloroethylsulfonyl)-3-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-13-8-3-2-4-9(7-8)14(11,12)6-5-10/h2-4,7H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGBMFRSIQMQMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2514814.png)

![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)

![N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide](/img/structure/B2514819.png)

![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)

![N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide](/img/structure/B2514834.png)